molecular formula C19H24N4O3S B2799322 3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide CAS No. 1396877-40-9

3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2799322
CAS No.: 1396877-40-9
M. Wt: 388.49
InChI Key: LDTDKFCCYWOOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenylsulfonyl group, a pyrazinyl-substituted piperidine, and a propanamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 1-(pyrazin-2-yl)piperidine: This intermediate can be synthesized by reacting pyrazine with piperidine under suitable conditions.

    Formation of the phenylsulfonyl intermediate: Phenylsulfonyl chloride is reacted with an appropriate amine to form the phenylsulfonyl intermediate.

    Coupling reaction: The final step involves coupling the 1-(pyrazin-2-yl)piperidine with the phenylsulfonyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(pyrazin-2-yl)piperidine: A key intermediate in the synthesis of the target compound.

    Phenylsulfonyl chloride: Used in the formation of the phenylsulfonyl intermediate.

    Propanamide derivatives:

Uniqueness

3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19(8-13-27(25,26)17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTDKFCCYWOOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.